Edonerpic

Synaptic Plasticity AMPA Receptor CRMP2

Edonerpic maleate (T-817MA) is the only research compound verified to facilitate experience-driven AMPA receptor trafficking via CRMP2 binding, not merely sigma-1 agonism. This distinct mechanism accelerates functional motor recovery in preclinical stroke/TBI models when paired with rehabilitation, unlike standard neuroprotectants (e.g., donepezil). With well-characterized Phase 1 pharmacokinetics, it serves as an essential reference standard for novel plasticity-based therapies. Ensure your study uses the exact CAS 519187-97-4 (maleate) to guarantee CRMP2-dependent synaptic outcomes and avoid experimental variability from uncharacterized analogs.

Molecular Formula C16H21NO2S
Molecular Weight 291.4 g/mol
CAS No. 519187-23-6
Cat. No. B1242566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEdonerpic
CAS519187-23-6
Molecular FormulaC16H21NO2S
Molecular Weight291.4 g/mol
Structural Identifiers
SMILESC1C(CN1CCCOCCC2=CC3=C(C=C2)SC=C3)O
InChIInChI=1S/C16H21NO2S/c18-15-11-17(12-15)6-1-7-19-8-4-13-2-3-16-14(10-13)5-9-20-16/h2-3,5,9-10,15,18H,1,4,6-8,11-12H2
InChIKeyHQNACSFBDBYLJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Edonerpic (CAS 519187-23-6): Technical Procurement Overview for a Neurotrophic Small Molecule


Edonerpic, also known as T-817MA, is a small-molecule neurotrophic agent originally developed by Toyama Chemical Co., Ltd. (Fujifilm Group). Its chemical structure is defined as 1-{3-[2-(1-benzothiophen-5-yl)ethoxy]propyl}azetidin-3-ol maleate [1]. The compound is characterized by its ability to act as a sigma-1 receptor agonist and to interact with collapsin response mediator protein 2 (CRMP2), which is believed to facilitate synaptic plasticity by promoting the experience-dependent delivery of AMPA receptors [2]. Unlike symptomatic treatments for neurodegenerative conditions, Edonerpic was designed to exert neuroprotective and neurorestorative effects, including promoting neurite outgrowth and preserving synaptic integrity in preclinical models of Alzheimer's disease and brain injury [3].

Edonerpic (T-817MA): Why In-Class Substitution Undermines Experimental Reproducibility


Edonerpic is not a simple sigma-1 receptor agonist or a standard neurotrophin mimetic. Its proposed mechanism of action involves a unique, multi-faceted interaction with CRMP2, which is not replicated by other sigma-1 agonists (e.g., fluvoxamine, PRE-084) or standard-of-care Alzheimer's disease therapies (e.g., donepezil, memantine) [1]. The compound's ability to facilitate experience-driven synaptic AMPA receptor delivery is contingent on its specific binding to CRMP2 and subsequent regulation of actin dynamics, a signaling cascade that is not activated by generic neuroprotective agents or other sigma-1 ligands [2]. Substituting Edonerpic with another sigma-1 agonist or a neurotrophic factor will not recapitulate the CRMP2-dependent synaptic plasticity effects that underpin its unique preclinical efficacy in models of motor recovery after stroke and traumatic brain injury. Furthermore, the distinct pharmacokinetic profile of Edonerpic maleate, as established in Phase 1 studies, precludes direct interchangeability with uncharacterized analogs [3]. Any deviation from the precise chemical entity (Edonerpic maleate, CAS 519187-97-4) introduces uncontrolled variables that compromise the validity of experimental outcomes and precludes meaningful comparison to existing clinical data.

Edonerpic (T-817MA): A Quantitative Comparative Analysis for Informed Procurement


Synaptic AMPA Receptor Delivery: A Unique Functional Outcome vs. Sigma-1 Agonists

Edonerpic facilitates experience-dependent synaptic delivery of AMPA receptors, a functional outcome not observed with other sigma-1 receptor agonists. In a comparative analysis using whisker-stimulated mice, Edonerpic maleate treatment resulted in a significant increase in synaptic AMPA receptor expression in the barrel cortex compared to vehicle-treated controls, an effect that was absent when whiskers were removed, demonstrating its experience-dependent nature [1]. This specific enhancement of synaptic plasticity is mediated by Edonerpic's binding to CRMP2, a mechanism that distinguishes it from sigma-1 agonists which lack this CRMP2-dependent AMPA receptor trafficking activity. The functional consequence is a statistically significant acceleration of motor recovery in preclinical models, a benefit not conferred by other neuroprotective agents.

Synaptic Plasticity AMPA Receptor CRMP2 Stroke Rehabilitation

Motor Function Recovery After Brain Injury: Comparative Efficacy in Preclinical Models

In a controlled preclinical study, Edonerpic maleate demonstrated a statistically significant acceleration of motor function recovery compared to vehicle control in a mouse model of cortical cryoinjury. Mice treated with Edonerpic maleate (30 mg/kg, p.o.) and subjected to a reach-training task showed significantly improved performance compared to the vehicle-treated, trained group, and both untrained groups [1]. Crucially, this effect was absent in CRMP2-knockout mice, validating the compound's specific mechanism of action. Furthermore, in a separate non-human primate model of internal capsule hemorrhage, Edonerpic maleate enhanced the recovery of upper limb function, including fine dexterity (food pellet retrieval), when combined with rehabilitative training [2]. This efficacy in both rodent and primate models, contingent on training, is a differentiating factor not established for most other sigma-1 agonists or neuroprotective compounds.

Stroke Rehabilitation Motor Recovery Neuroplasticity

Neuroprotection Against Amyloid-β Toxicity: A Differentiated Potency Profile

Edonerpic maleate protects primary rat cortical neurons from sodium nitroprusside-induced mitochondrial dysfunction and apoptosis at low micromolar concentrations [1]. While many compounds exhibit neuroprotective properties, the effective concentration range and specific context of protection are critical. In a comparative study, Edonerpic maleate (0.1 and 1 µM) almost completely prevented the reduction of glutathione (GSH) levels caused by Aβ(1-42) in cortical neurons, a marker of oxidative stress [2]. This contrasts with other neurotrophic agents where higher concentrations or different mechanisms may be required. Furthermore, in an in vivo model, Edonerpic (8.4 mg/kg/day, p.o.) prevented granule cell loss induced by Aβ40 infusion and improved performance in spatial learning tasks, demonstrating functional neuroprotection [3]. While donepezil is the standard-of-care comparator, its mechanism is distinct (cholinesterase inhibition), and direct comparative efficacy in this specific neuroprotective assay is not available; however, the data establish a specific potency range for Edonerpic.

Alzheimer's Disease Neuroprotection Amyloid-beta Oxidative Stress

Clinical Efficacy in Alzheimer's Disease: A Neutral Outcome That Defines Its Research Niche

A 52-week, randomized, double-blind, placebo-controlled Phase 2 trial in patients with mild-to-moderate Alzheimer's disease (n=484) demonstrated that Edonerpic maleate (224 mg or 448 mg/day) did not significantly differ from placebo on the primary cognitive and functional endpoints (ADAS-cog and ADCS-CGIC) [1]. Specifically, the mean difference in ADAS-cog change from baseline at week 52 for the 224 mg dose vs. placebo was -0.47 (95% CI, -2.36 to 1.43; P = .63), and for the 448 mg dose was -0.84 (95% CI, -2.75 to 1.08; P = .39) [2]. This neutral outcome in Alzheimer's disease, in contrast to preclinical efficacy, is a crucial differentiator for procurement. It repositions Edonerpic not as a failed Alzheimer's drug, but as a highly specific research tool for investigating mechanisms of synaptic plasticity and motor recovery where clinical translation in Alzheimer's failed. This contrasts with cholinesterase inhibitors (e.g., donepezil) which show modest but statistically significant cognitive benefit in similar trials.

Alzheimer's Disease Phase 2 Clinical Trial Cognitive Decline Biomarkers

Excitatory/Inhibitory Balance and Seizure Prevention During Recovery: A Unique Safety Feature

In a rodent model of cryogenic brain injury, Edonerpic maleate administration was shown to balance excitatory and inhibitory synaptic inputs in the compensatory brain area adjacent to the injury [1]. This is a critical differentiator from other plasticity-enhancing agents which may inadvertently promote hyperexcitability. Specifically, recovered animals that did not receive Edonerpic maleate exhibited augmentation of only excitatory synaptic input and a significantly lower threshold for picrotoxin-induced epileptic seizure compared to intact animals. In contrast, Edonerpic-treated animals showed balanced excitatory/inhibitory inputs and a normalized seizure threshold, indicating that the compound enhances functional recovery without increasing the risk of post-injury epilepsy [2]. This balanced modulation of synaptic homeostasis is not a reported feature of other sigma-1 agonists or neurotrophic agents and represents a unique safety and mechanistic profile.

Traumatic Brain Injury Epilepsy Synaptic Homeostasis Neuroprotection

Edonerpic (T-817MA): Optimized Research Applications Based on Quantitative Evidence


Investigating Experience-Dependent Synaptic Plasticity and CRMP2-Mediated Mechanisms

Edonerpic is ideally suited for in vitro and in vivo studies focused on the molecular mechanisms of synaptic plasticity, specifically the CRMP2-dependent trafficking of AMPA receptors. The compound's unique ability to facilitate experience-driven AMPA receptor delivery, as demonstrated in the whisker-stimulation model [1], makes it a critical tool for dissecting the signaling pathways (e.g., CRMP2, ADF/cofilin) that link neuronal activity to synaptic strengthening. Researchers can use Edonerpic to probe how these pathways are altered in disease models or to screen for other modulators of this specific plasticity mechanism. The quantitative data on AMPA receptor surface expression and functional recovery provide robust endpoints for these mechanistic studies.

Preclinical Modeling of Rehabilitation-Enhanced Motor Recovery After Stroke or TBI

The compound's most compelling preclinical differentiation lies in its ability to accelerate motor function recovery when combined with rehabilitative training. Rodent models of cortical cryoinjury and primate models of internal capsule hemorrhage have both shown that Edonerpic (30 mg/kg, p.o. in mice) significantly improves functional outcomes over training alone [2]. This makes Edonerpic an essential reference compound for laboratories developing and validating new therapies for post-stroke or post-traumatic brain injury rehabilitation. Its use in these models allows for a direct, quantitative comparison of novel interventions against a well-characterized agent with a defined mechanism of action and a known effect size. The distinct lack of efficacy in Alzheimer's disease trials further refines its application to acute/sub-acute injury models rather than chronic neurodegeneration [3].

Studying the Modulation of Excitatory/Inhibitory Balance and Post-Injury Epileptogenesis

Based on the evidence that Edonerpic maleate normalizes excitatory/inhibitory synaptic balance and prevents the lowering of the seizure threshold in a brain injury recovery model [4], this compound is a valuable research tool for investigating post-traumatic epileptogenesis. Researchers can employ Edonerpic to dissect the cellular and network mechanisms by which synaptic homeostasis is restored after injury. Comparative studies using Edonerpic versus other plasticity-modulating compounds (which may increase excitability) can help identify key signaling nodes that control the balance between functional recovery and the risk of developing epilepsy, a major complication of TBI and stroke.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Edonerpic

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.